(6Z)-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that features a unique combination of a thiazole ring fused with a pyrimidine ring
Properties
Molecular Formula |
C23H14ClN3O2S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H14ClN3O2S/c24-16-8-4-7-15(11-16)20-10-9-17(29-20)12-18-21(25)27-19(14-5-2-1-3-6-14)13-30-23(27)26-22(18)28/h1-13,25H/b18-12-,25-21? |
InChI Key |
NGVUEBALZWISSV-JLFKZYKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=N)N23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. One common route includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with thiosemicarbazide to yield the thiazole ring. The final step involves cyclization with a pyrimidine derivative under specific conditions such as elevated temperature and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of significant interest .
Medicine
Medically, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, used for their anticoagulant properties.
Uniqueness
What sets (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its fused thiazole-pyrimidine ring system, which provides unique chemical reactivity and biological activity. This structural feature allows it to interact with a broader range of biological targets compared to simpler compounds like dichloroaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
